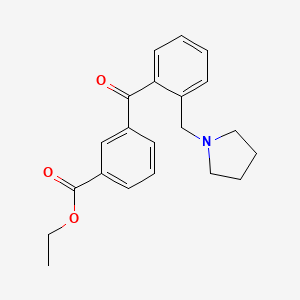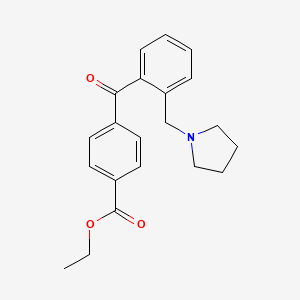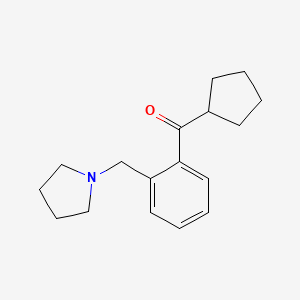
4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is a derivative of benzophenone, which is a class of compounds known for their utility in various chemical applications, including as UV filters and intermediates in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the broader class of benzophenone derivatives and their analytical methods, which can be relevant for understanding the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of benzophenone derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone is achieved through a one-pot, highly selective process that includes fluorination and a Friedel–Crafts reaction, indicating the potential for similarly complex synthetic routes for related compounds . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies used for related compounds could offer a starting point for its synthesis.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is characterized by the presence of a benzoyl group attached to a phenyl ring, with various substituents that can significantly alter the compound's properties. The specific structure of this compound would include a chloro and a fluoro substituent on the benzoyl ring and a 4-methylpiperazinomethyl group on the phenyl ring. This structure could be analyzed using spectroscopic methods such as those described for the determination of 1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine, which employs spectrofluorimetric techniques .
Chemical Reactions Analysis
Benzophenone derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The specific reactivity of this compound would depend on the nature of its substituents and the reaction conditions. For instance, the presence of a chloro group could facilitate nucleophilic substitution reactions, while the piperazine moiety might be involved in reactions with electrophiles or acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The hydroxylated benzophenone UV filters discussed in one of the papers are analyzed using dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry, which could also be applicable for analyzing the physical and chemical properties of this compound . The presence of fluorine and chlorine atoms would likely affect the compound's lipophilicity and its behavior in various solvents.
Applications De Recherche Scientifique
Synthesis and Production
4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is related to compounds used in various synthesis and production processes. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. However, the challenges in its synthesis, such as the high cost and use of toxic substances like palladium and phenylboronic acid, limit its large-scale production (Qiu et al., 2009).
Environmental Impact and Toxicology
Benzophenone derivatives, closely related to the structure of this compound, have been extensively studied for their environmental impact, particularly in aquatic ecosystems. Benzophenone-3 (BP-3), for instance, has been widely used in sunscreens and personal care products. The release of BP-3 into water bodies poses potential impacts on aquatic ecosystems due to its lipophilic, photostable, and bioaccumulative properties. The transformation of BP-3 into more toxic metabolites and its presence in various environmental compartments have raised concerns about its long-term ecological effects (Kim & Choi, 2014).
Antioxidant Properties
Chromones and their derivatives, including compounds structurally related to this compound, exhibit significant antioxidant properties. These properties are crucial in neutralizing active oxygen and interrupting free radical processes that can lead to cell impairment and various diseases. The presence of certain functional groups like the double bond, carbonyl group, and hydroxyl groups in specific positions enhances their radical scavenging activity (Yadav et al., 2014).
Development of Chemosensors
4-Methyl-2,6-diformylphenol (DFP), closely associated with this compound, serves as an essential fluorophoric platform for developing chemosensors. These chemosensors are used to detect a wide array of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors underline their significance in various analytical applications (Roy, 2021).
Propriétés
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVSCAYNECOQSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643893 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-27-1 |
Source


|
| Record name | Methanone, (4-chloro-2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














